![molecular formula C16H20F3NO4S B2971213 9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1396862-40-0](/img/structure/B2971213.png)

9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

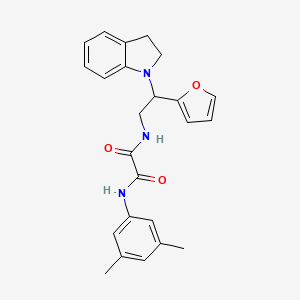

The compound is a complex organic molecule that contains several functional groups. The “4-(Trifluoromethyl)benzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) that has a trifluoromethyl (-CF3) substituent . The “sulfonyl” indicates the presence of a sulfonyl group (-SO2-), which is a common functional group in organic chemistry . The “1,5-dioxa-9-azaspiro[5.5]undecane” part suggests a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the trifluoromethyl group could potentially undergo various organofluorine reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to be lipophilic and could influence the compound’s solubility . The sulfonyl group might contribute to acidity .Aplicaciones Científicas De Investigación

Synthesis of Chiral Compounds

Chiral spiro compounds, such as "1,7-Dioxaspiro[5.5]undecane," have been synthesized from carbohydrates in pyranose or furanose forms, demonstrating the utility of spirocyclic structures in creating complex chiral molecules. These molecules are valuable in pharmaceutical synthesis and materials science for their unique physical and chemical properties (Martín, Salazar, & Suárez, 1996).

Enantioselective Synthesis

The enantioselective synthesis of spirocyclic compounds, such as "1,7-dioxaspiro[5.5]undecane," highlights the importance of these structures in developing chiral molecules with potential applications in drug synthesis and chemical biology. These methods allow for the precise creation of molecules with specific stereochemistry, critical for biological activity and material properties (Iwata et al., 1988).

Structural and Functional Studies

The study of spiro compounds also includes the investigation of their crystal structures and thermodynamic properties, contributing to the understanding of their stability, reactivity, and potential applications in designing new materials and active pharmaceutical ingredients (Zeng, Wang, & Zhang, 2021).

Novel Synthetic Methods

Research into novel synthetic methods for constructing spirocyclic compounds, such as the oxidative spirocyclization of alkynes, showcases the development of efficient, metal-free synthetic routes. These methods are crucial for the sustainable synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Wen et al., 2015).

Exploration of Biological Activity

Although not directly related to "9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane," studies on related spirocyclic compounds have explored their potential as antibacterial agents, antiviral agents, and agonists for various receptors, highlighting the broad spectrum of biological activities exhibited by spirocyclic compounds. This research underlines the potential pharmaceutical applications of these structures in drug discovery and development (Lukin et al., 2022).

Mecanismo De Acción

The compound also contains a benzylsulfonyl group, which is a common motif in sulfa drugs, a class of antimicrobials . Sulfonyl groups can form hydrogen bonds with biological targets, influencing the compound’s mode of action .

The spirocyclic structure (1,5-dioxa-9-azaspiro[5.5]undecane) is a less common feature in medicinal chemistry, but spirocyclic compounds have been studied for their potential as drug candidates .

Propiedades

IUPAC Name |

9-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4S/c17-16(18,19)14-4-2-13(3-5-14)12-25(21,22)20-8-6-15(7-9-20)23-10-1-11-24-15/h2-5H,1,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTGUNZGYHSSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)

![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)

![ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2971147.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)